molecular formula C16H26N2 B3308477 Benzyl-isopropyl-piperidin-4-ylmethyl-amine CAS No. 938307-64-3

Benzyl-isopropyl-piperidin-4-ylmethyl-amine

Cat. No.: B3308477
CAS No.: 938307-64-3
M. Wt: 246.39 g/mol
InChI Key: AYTKCKVUIWZKNR-UHFFFAOYSA-N
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Description

Benzyl-isopropyl-piperidin-4-ylmethyl-amine is a chemical compound with the molecular formula C16H26N2 and a molecular weight of 246.39104 g/mol . This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the benzyl and isopropyl groups attached to the piperidine ring makes this compound unique and of interest in various fields of research.

Preparation Methods

The synthesis of Benzyl-isopropyl-piperidin-4-ylmethyl-amine typically involves the reaction of piperidine derivatives with benzyl and isopropyl halides under controlled conditions. One common method involves the alkylation of piperidine with benzyl chloride and isopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and increase yield. These methods often use catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Benzyl-isopropyl-piperidin-4-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include sodium borohydride for reduction and lithium aluminum hydride for more vigorous reductions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl-isopropyl-piperidin-4-ylmethyl-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl-isopropyl-piperidin-4-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Benzyl-isopropyl-piperidin-4-ylmethyl-amine can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which lacks the benzyl and isopropyl groups.

    N-Benzylpiperidine: Similar structure but without the isopropyl group.

    Isopropylpiperidine: Similar structure but without the benzyl group.

The presence of both benzyl and isopropyl groups in this compound makes it unique and potentially more versatile in its applications .

Properties

IUPAC Name

N-benzyl-N-(piperidin-4-ylmethyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-14(2)18(12-15-6-4-3-5-7-15)13-16-8-10-17-11-9-16/h3-7,14,16-17H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTKCKVUIWZKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCNCC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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